molecular formula C7H15ClN2O B3146180 N-Ethyl-2-pyrrolidinecarboxamide hydrochloride CAS No. 59179-36-1

N-Ethyl-2-pyrrolidinecarboxamide hydrochloride

Cat. No. B3146180
CAS RN: 59179-36-1
M. Wt: 178.66 g/mol
InChI Key: PTSTYNLPDWVGLZ-UHFFFAOYSA-N
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Description

N-Ethyl-2-pyrrolidinecarboxamide hydrochloride, also known as NEPC, is a chemical compound. It has the molecular formula C7H15ClN2O . The compound is solid in physical form .


Molecular Structure Analysis

The IUPAC name for this compound is (2S)-N-ethyl-2-pyrrolidinecarboxamide hydrochloride . The InChI code for this compound is 1S/C7H14N2O.ClH/c1-2-8-7(10)6-4-3-5-9-6;/h6,9H,2-5H2,1H3,(H,8,10);1H/t6-;/m0./s1 .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 178.66 . The compound is stored at room temperature in an inert atmosphere .

Scientific Research Applications

  • Synthesis and Labeling Applications

    • Pramiracetam hydrochloride, structurally similar to N-Ethyl-2-pyrrolidinecarboxamide hydrochloride, was labeled with 14C for potential use as a cognition activator. This process involved the conversion of bromoacetic-2-14C acid to an ethyl ester, which then reacted with sodium 2-pyrrolidinone, leading to the creation of the labeled pramiracetam hydrochloride (Hartman, Huang, & Butler, 1984).
  • Role in Antimicrobial Research

    • Novel 2-imino-5-hydroxymethyl-8-methyl-2H-pyrano[2,3-c]pyridine-3-(N-aryl) carboxamides, which share a similar core structure with this compound, demonstrated significant activity against bacterial and fungal strains, suggesting potential applications in antimicrobial research (Zhuravel, Kovalenko, Ivachtchenko, Balakin, & Kazmirchuk, 2005).
  • Quantitative Structure-Activity Relationship (QSAR) Modelling in Drug Discovery

    • QSAR modelling was applied to compounds structurally related to this compound, predicting their biological activities against Mycobacterium tuberculosis. This indicates its relevance in drug discovery and design for tuberculosis treatment (Abdullahi, Adeniji, Arthur, & Musa, 2020).
  • Potential as Antiarrhythmic Agents

    • N-(omega-Aminoalkyl)-2,2,5,5-tetramethyl-3-pyrroline or -pyrrolidine-3-carboxamides, which are structurally analogous to this compound, have been synthesized and shown to be active against aconitine-induced arrhythmia, indicating their potential as antiarrhythmic agents (Hankovszky, Hideg, Bódi, & Frank, 1986).
  • Applications in Solid-State Conformation Analysis

    • The study of solid-state conformations and antidopaminergic effects of compounds like remoxipride hydrochloride, which is structurally related to this compound, provides insights into dopamine receptor models and the effects of different structural conformations (Högberg, Rämsby, de Paulis, Stensland, Csöregh, & Wägner, 1986).
  • Synthesis of Novel Antimicrobial Agents

    • The synthesis of novel Schiff bases derived from pyridine-2,6-carboxamide, similar in structure to this compound, showed potential as antimicrobial agents, emphasizing the compound's relevance in developing new treatments for microbial infections (Al-Omar & Amr, 2010).

Safety and Hazards

N-Ethyl-2-pyrrolidinecarboxamide hydrochloride is classified as an irritant . The safety information includes the following hazard statements: H302-H315-H319-H335 . The precautionary statements are P261-P305+P351+P338 .

properties

IUPAC Name

N-ethylpyrrolidine-2-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O.ClH/c1-2-8-7(10)6-4-3-5-9-6;/h6,9H,2-5H2,1H3,(H,8,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTSTYNLPDWVGLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1CCCN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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